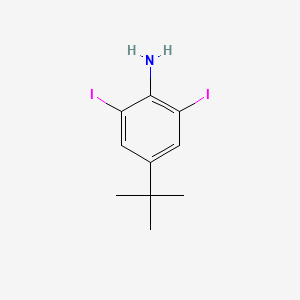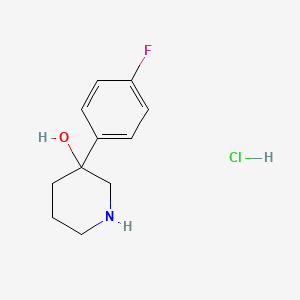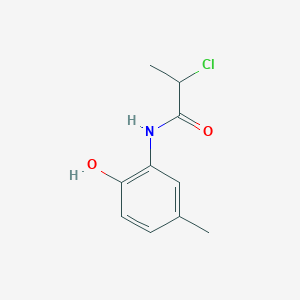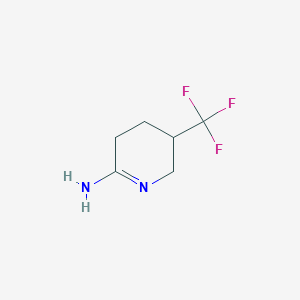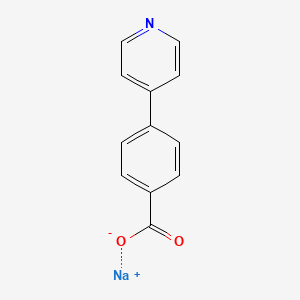
钠-4-(吡啶-4-基)苯甲酸盐
描述
Synthesis Analysis
The synthesis of related compounds involves various methods, including the use of sodium persulfate to mediate the self-condensation of N-aryl acetoacetamides, leading to the formation of polysubstituted 4-pyridones . Another study reports a one-pot synthesis of a complex heterocyclic compound involving pyridinyl groups, which was characterized using different spectroscopic methods . Additionally, sodium benzoate has been used as a catalyst in the synthesis of various heterocyclic compounds, indicating its versatility and efficiency in promoting such reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through X-ray diffraction analysis, which provides unequivocal evidence of the synthesized structures . In another study, the molecular geometry of a synthesized compound was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . These analyses are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of coordination polymers with different metal ions, which exhibit photocatalytic and electrocatalytic performances . The reactivity of sodium benzoate in promoting multicomponent reactions to synthesize heterocyclic compounds has also been highlighted . Furthermore, the spectrophotometric and voltammetric determination of a sodium benzoate derivative has been developed, indicating its stability and reactivity in aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, coordination polymers based on benzoate structures have been investigated for their crystal structures, band gaps, and catalytic performances . Theoretical calculations have been used to explore the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties of certain compounds . Additionally, the mesomorphic behavior of pyridine-based derivatives and their hydrogen-bonded complexes has been characterized, indicating the potential for liquid crystalline properties .
科学研究应用
防腐功效与安全性
苯甲酸钠是一种密切相关的化合物,广泛用作食品和饮料行业的防腐剂。然而,其安全性一直是争论的话题。研究表明,虽然苯甲酸钠可有效延长产品的保质期,但人们对其潜在健康影响表示担忧。例如,它可以与抗坏血酸反应生成苯,一种已知的致癌物。此外,有证据表明,苯甲酸钠由于作为 D-氨基酸氧化酶的竞争性抑制剂,可能会影响神经传递和认知功能。尽管存在这些担忧,但已发现苯甲酸钠在治疗尿素循环障碍、多发性硬化症、精神分裂症、早期的阿尔茨海默病和帕金森病等疾病方面的临床应用是有益的。然而,建议谨慎,尤其是在患有可能会增加不良反应易感性的遗传性或慢性疾病的人群中 (Piper & Piper, 2017)。
储能应用
在储能领域,包括苯甲酸钠衍生物在内的钠基化合物正在被研究用于钠离子电池中。这些电池被认为是锂离子系统的经济高效的替代品,其应用范围从大规模电能存储到便携式电子产品。研究重点是开发高性能电解质、电极材料和固态电池,以利用丰富的低成本钠资源。目前正在解决诸如枝晶生长、电解质稳定性和高效钠存储机制的开发等挑战。目标是在室温下实现高能量密度、长循环寿命和安全的电池 (Pan, Hu, & Chen, 2013)。
除防腐剂用途以外的医疗应用
除了防腐功能之外,苯甲酸钠在医疗应用中也显示出前景,尤其是在代谢和神经退行性疾病的治疗中。它在管理尿素循环障碍中的效用突出了该化合物解毒氨的潜力,为患有此病症的患者提供了显着益处。此外,正在进行的研究正在探索苯甲酸钠及其衍生物在治疗神经系统疾病中的有效性,这表明这些化合物具有更广泛的治疗作用 (Batshaw, MacArthur, & Tuchman, 2001)。
属性
IUPAC Name |
sodium;4-pyridin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVHIFOUTVBU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635473 | |
| Record name | Sodium 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(pyridin-4-yl)benzoate | |
CAS RN |
207798-97-8 | |
| Record name | Sodium 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)
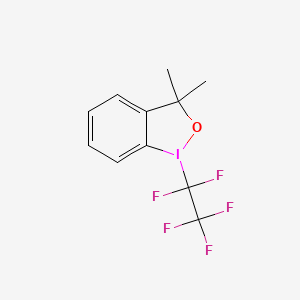
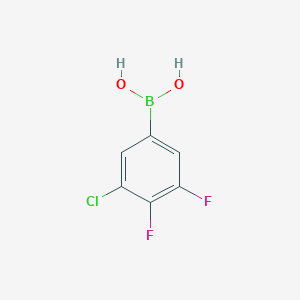
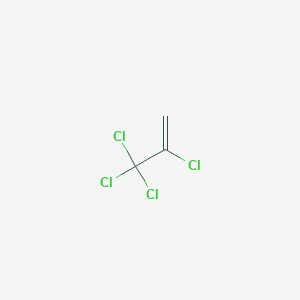
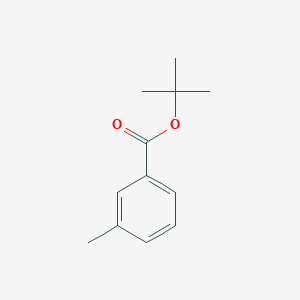
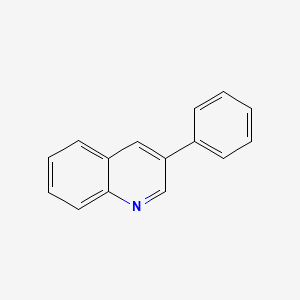
![N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide](/img/structure/B3031155.png)
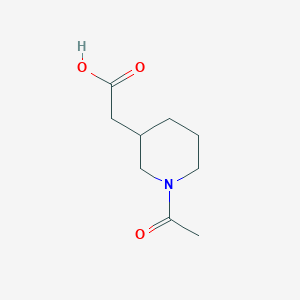

![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)
